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Compound of Interest

Compound Name: 5-Methoxynicotinonitrile

Cat. No.: B1371411

Abstract

This technical guide provides an in-depth overview of 5-Methoxynicotinonitrile (CAS No:
298204-74-7), a pivotal heterocyclic building block in contemporary drug discovery and organic
synthesis. This document delves into its fundamental physicochemical properties, offers a
predictive analysis of its spectroscopic characteristics, and outlines key synthetic and reactive
pathways. Emphasis is placed on its application as a versatile scaffold in medicinal chemistry,
supported by detailed experimental protocols and safety guidelines. This guide is intended to
serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical
and life sciences sectors, facilitating the strategic application of this compound in the
development of novel molecular entities.

Introduction: The Strategic Importance of the
Nicotinonitrile Scaffold

Substituted nicotinonitriles represent a class of heterocyclic compounds of significant interest in
medicinal chemistry.[1] Their inherent structural features and electronic properties make them
versatile precursors for a wide array of biologically active molecules. The strategic placement of
substituents on the pyridine ring allows for the fine-tuning of pharmacological profiles, making
these compounds valuable scaffolds in the design of novel therapeutics. 5-
Methoxynicotinonitrile, in particular, serves as a key intermediate, offering multiple sites for
chemical modification and the construction of complex molecular architectures.[2]
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Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is
fundamental to its application in research and development. The key properties of 5-
Methoxynicotinonitrile are summarized in the table below.

Property Value Reference(s)
CAS Number 298204-74-7 [2]
Molecular Formula C7HsN20 [3]
Molecular Weight 134.14 g/mol [3]
Appearance Off-white to light brown solid [3]
Melting Point 98-100 °C [3]
Boiling Point (Predicted) 238.6 £ 25.0 °C [3]
Density (Predicted) 1.16 + 0.1 g/cm3 [3]
pKa (Predicted) 1.17+£0.10 [3]
InChi Key DMLPQTWDFZCDTJ- (]

UHFFFAOYSA-N

SMILES COclcncc(cl)C#N [1]

Predicted Spectroscopic Profile

While experimental spectra for 5-Methoxynicotinonitrile are not readily available in public
databases, its spectroscopic characteristics can be reliably predicted based on its structure and
data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methoxy group protons. The electron-withdrawing nitrile group and the electron-donating
methoxy group will influence the chemical shifts of the pyridine ring protons.

» Methoxy Protons (-OCHs): A sharp singlet is predicted to appear around 6 3.9-4.1 ppm.
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» Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (6 7.0-9.0
ppm) are expected. The proton at the C2 position is likely to be the most downfield,
appearing as a doublet. The proton at the C6 position would also be a doublet, and the
proton at the C4 position would appear as a doublet of doublets or a triplet, depending on the
coupling constants.[4]

3C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon
environments. For 5-Methoxynicotinonitrile, seven distinct signals are anticipated.

o Methoxy Carbon (-OCHs): Expected in the range of & 55-60 ppm.[5]
 Nitrile Carbon (-C=N): A characteristic peak is predicted between & 115-120 ppm.[5]

o Aromatic Carbons (Pyridine Ring): Five signals are expected in the region of  100-160 ppm.
The carbon bearing the methoxy group (C5) will be significantly shielded, while the carbons
adjacent to the nitrogen and the nitrile group will be deshielded.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the nitrile and methoxy
groups, as well as the aromatic C-H and C=C/C=N bonds.

e -C=N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2240
cm~1.[6]

e C-O Stretch (Methoxy): A strong absorption band is predicted around 1250-1300 cm~1
(asymmetric stretch) and 1000-1050 cm~! (symmetric stretch).

e Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm~1.[6]

e Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are anticipated in the
1400-1600 cm~? region.[6]

Mass Spectrometry
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In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be observed
at an m/z corresponding to the molecular weight of the compound.

e Molecular lon (M+): A prominent peak is expected at m/z 134.[7]

o Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a
methyl radical (*CHs) from the methoxy group to give a fragment at m/z 119, or the loss of a
formyl radical (*CHO) to give a fragment at m/z 105. Further fragmentation of the pyridine
ring would also be observed.[8][9]

Synthesis and Reactivity

5-Methoxynicotinonitrile is typically synthesized from precursors such as 5-
bromonicotinonitrile or 5-hydroxynicotinonitrile. A common synthetic route involves the
nucleophilic substitution of a halide with a methoxide source.

General Synthetic Protocol: Nucleophilic Aromatic
Substitution

A plausible laboratory-scale synthesis involves the reaction of 5-bromo-3-cyanopyridine with
sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF) under
elevated temperatures.

Step-by-Step Methodology:

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 5-bromo-3-
cyanopyridine (1.0 equivalent).

e Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature and remove the solvent
under reduced pressure.

» Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
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o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

 Purify the crude product by column chromatography on silica gel or by recrystallization to

afford 5-Methoxynicotinonitrile.

Reactivity and Utility in Cross-Coupling Reactions

The true value of substituted nicotinonitriles like 5-Methoxynicotinonitrile often lies in their
utility as building blocks for more complex molecules, particularly through palladium-catalyzed
cross-coupling reactions. While 5-Methoxynicotinonitrile itself lacks a leaving group for direct
coupling, its bromo-substituted precursors are extensively used in reactions such as the
Suzuki-Miyaura coupling.[1][10]

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling
reaction, a powerful method for forming carbon-carbon bonds.[11]

5-Halonicotinonitrile Derivative

Aryl/Vinyl Boronic Acid
or Ester

5-Aryl/Vinyl Nicotinonitrile
Derivative

Pd Catalyst Catalyzes Suzuki-Miyaura Forms C-C bond

(e.g., Pd(PPhs)as) Coupling

Base Activates
(e.g., K2COs) :

Solvent
(e.g., Dioxane/Hz20)
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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The nicotinonitrile core is a privileged scaffold in medicinal chemistry, appearing in numerous
biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or a
bioisostere for other functional groups, while the pyridine nitrogen provides a key interaction
point with biological targets. The methoxy group can modulate lipophilicity and metabolic
stability, and also serves as a handle for further functionalization.

Derivatives of nicotinonitrile have shown a broad range of therapeutic potential, including:

¢ Kinase Inhibitors: The pyridine ring can mimic the hinge-binding motif of ATP in many protein
kinases.

o Antiviral and Antibacterial Agents: The nitrogen-containing heterocycle can interact with key
enzymes in pathogens.

o Central Nervous System (CNS) Agents: The ability of the nicotinonitrile scaffold to be
modified allows for the optimization of properties required for blood-brain barrier penetration.

Safety and Handling

5-Methoxynicotinonitrile is a hazardous substance and should be handled with appropriate
safety precautions in a well-ventilated fume hood.

Hazard Classification: Acutely toxic if swallowed (Acute Tox. 3 Oral).[1]

GHS Pictogram: GHS06 (Skull and Crossbones).[1]

Signal Word: Danger.[1]

Hazard Statement: H301: Toxic if swallowed.[1]

Precautionary Statements:
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o P264: Wash skin thoroughly after handling.

o P270: Do not eat, drink or smoke when using this product.

o P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

o P330: Rinse mouth.

o P405: Store locked up.

o P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and face protection.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this

compound.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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